1-(3-Bromo-4-chloro-5-hydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-chloro-5-hydroxyphenyl)ethanone is an aromatic ketone with the molecular formula C8H6BrClO2. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a phenyl ring, along with an ethanone group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromo-4-chloro-5-hydroxyphenyl)ethanone can be synthesized through the bromination of 3-chloro-4-hydroxyacetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . Another method involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride in carbon tetrachloride, initially at 0°C and then at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts such as aluminum chloride and solvents like carbon tetrachloride is common in these processes.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-chloro-5-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the phenyl ring.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, while the ethanone group can be reduced to form alcohols.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) are used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted aromatic compounds with additional halogen or nitro groups.
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Nucleophilic Substitution: Compounds with new functional groups replacing bromine or chlorine.
Scientific Research Applications
1-(3-Bromo-4-chloro-5-hydroxyphenyl)ethanone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-chloro-5-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (bromine and chlorine) and the hydroxyl group allows it to form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The ethanone group can also participate in nucleophilic addition reactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-hydroxyphenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone
Uniqueness
1-(3-Bromo-4-chloro-5-hydroxyphenyl)ethanone is unique due to the specific combination of bromine, chlorine, and hydroxyl groups on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and chlorine atoms enhances its electrophilic aromatic substitution potential, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H6BrClO2 |
---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
1-(3-bromo-4-chloro-5-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6BrClO2/c1-4(11)5-2-6(9)8(10)7(12)3-5/h2-3,12H,1H3 |
InChI Key |
PMXBXBLDUHYNRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.